2-(3-chlorobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

This compound is a critical SAR probe for PAFR antagonist programs. Its unique 3-chlorobenzamido substitution pattern generates a meta-halogen positioning distinct from 4-chloro analogs like ANO1-IN-2, enabling target-specific PAFR vs. ANO1 counter-screening. The cyclopentathiophene core provides a rigid, three-dimensional scaffold for fragment-based halogen-binding pocket libraries. Computed XLogP3=3.9 and favorable HBD/HBA balance (2/3) make it a superior benchmarking tool for solubility, permeability, and metabolic stability assays. Procure this exact isomer to complete your halogen-positional SAR matrix and confirm target engagement specificity over scaffold-promiscuous ion channel activity.

Molecular Formula C16H15ClN2O2S
Molecular Weight 334.82
CAS No. 893092-48-3
Cat. No. B3012149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-chlorobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
CAS893092-48-3
Molecular FormulaC16H15ClN2O2S
Molecular Weight334.82
Structural Identifiers
SMILESCNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H15ClN2O2S/c1-18-15(21)13-11-6-3-7-12(11)22-16(13)19-14(20)9-4-2-5-10(17)8-9/h2,4-5,8H,3,6-7H2,1H3,(H,18,21)(H,19,20)
InChIKeyJMWSZOWXOSBQRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Chlorobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide (CAS 893092-48-3): Compound Class and Core Characteristics for Procurement


2-(3-Chlorobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide (CAS 893092-48-3) is a synthetic small molecule belonging to the cyclopentathiophene-3-carboxamide class, defined by a 5,6-dihydro-4H-cyclopenta[b]thiophene core with a 3-chlorobenzamido substituent at the 2-position and an N-methylcarboxamide at the 3-position [1]. This scaffold is a key intermediate in patent literature for potent platelet-activating factor receptor (PAFR) antagonists developed by Boehringer Ingelheim for ocular and inflammatory diseases [2]. The compound's substitution pattern distinguishes it from close positional isomers and linker variants, which can dictate target selectivity and pharmacokinetic profiles within the class.

Procurement Risk: Why 2-(3-Chlorobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide Cannot Be Replaced by In-Class Analogs


Generic substitution within the cyclopentathiophene-3-carboxamide class is not viable because seemingly minor structural variations—such as the position of the chlorine atom on the benzamido ring or the nature of the linker—produce marked differences in target engagement and selectivity. For instance, the 4-chloro-thioxomethyl analog ANO1-IN-2 exhibits a 4.2-fold selectivity window for ANO1 over ANO2 channels (IC50 1.75 μM vs 7.43 μM), a profile that does not extrapolate to the 3-chloro-carboxamide variant . The Boehringer Ingelheim PAFR antagonist patent explicitly defines narrow SAR for R2 substituents (including halogen position) affecting potency at PAFR, a target distinct from ANO1 [1]. Without quantitative head-to-head data, the 3-chlorobenzamido-N-methyl substitution pattern must be treated as a unique pharmacological entity within this scaffold family.

Quantitative Differentiation Evidence for 2-(3-Chlorobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide (893092-48-3)


Chlorine Positional Isomerism: Physicochemical Divergence from 2-, 3-, and 4-Chloro Analogs Shapes Linker Geometry and Target Recognition

The 3-chlorobenzamido substitution on the target compound introduces a distinct electron density distribution and hydrogen bond acceptor geometry compared to 2-chloro and 4-chloro positional isomers. Computed XLogP3 for the target is 3.9 [1]. While experimental logP values for the 2-chloro and 4-chloro isomers under identical conditions are not available in the public domain for direct comparison, the meta-chloro orientation alters the dihedral angle between the phenyl ring and the carboxamide linker, which is expected to influence binding pocket complementarity in targets such as PAFR where halogen position is a defined SAR variable [2]. This is a class-level inference until matched experimental data is reported.

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Scaffold Class Activity Context: PAFR Antagonist Patent Landscape Defines Target-Indication Fit Distinct from ANO1 Channel Blockers

Cyclopentathiophene-3-carboxamide derivatives are explicitly claimed as PAFR antagonists in WO2023117914A1, with the patent defining R1–R4 substitution requirements for PAFR binding and therapeutic utility in wet/dry age-related macular degeneration, geographic atrophy, urticaria, and NASH [1]. In contrast, the structurally related compound ANO1-IN-2 (CAS 637314-12-6), a 4-chlorobenzamido-thioxomethyl analog, is a selective ANO1 (TMEM16A) calcium-activated chloride channel blocker with IC50 of 1.75 μM for ANO1 and 7.43 μM for ANO2, showing anti-proliferative effects in glioblastoma cells . The target compound's 3-chlorobenzamido-carboxamide motif aligns with the PAFR pharmacophore, not the ANO1 pharmacophore, indicating a distinct biological target profile.

PAFR Antagonist Ocular Disease Inflammation

Hydrogen Bond Donor/Acceptor Count and Rotatable Bond Differences Versus Des-chloro and Methyl Ester Analogs

The target compound possesses 2 hydrogen bond donors (both amide NH) and 3 hydrogen bond acceptors, with 3 rotatable bonds [1]. By comparison, methyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (a methyl ester analog) presents only 1 H-bond donor and 4 acceptors . The additional H-bond donor in the target compound can enhance aqueous solubility and modulate target binding kinetics, but may reduce passive membrane permeability in the absence of compensatory lipophilicity. This trade-off must be accounted for when choosing between free carboxamide and ester prodrug forms in lead optimization programs.

Drug-likeness Physicochemical Profiling Lead Optimization

Procurement-Driven Application Scenarios for 2-(3-Chlorobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide (893092-48-3)


PAFR Antagonist Lead Optimization and SAR Expansion Campaigns

Based on the Boehringer Ingelheim patent landscape, the cyclopentathiophene-3-carboxamide core with substituted benzamido groups is a validated PAFR antagonist scaffold for ocular inflammatory diseases [1]. The 3-chlorobenzamido variant serves as a key SAR probe to explore the effect of meta-halogen substitution on PAFR binding affinity and selectivity over related GPCRs. Procurement of this specific isomer is essential for constructing a complete halogen-positional SAR matrix.

Selectivity Profiling Against ANO1/ANO2 Channel Blockers

The structural divergence between this 3-chlorobenzamido-carboxamide and the ANO1-selective 4-chlorobenzamido-thioxomethyl analog ANO1-IN-2 [1] makes it a critical counter-screen compound. Researchers evaluating cyclopentathiophene-based ion channel modulators should include this compound to confirm that observed activity is target-specific (PAFR vs. ANO1) rather than scaffold-promiscuous.

In Vitro ADME Profiling and Physicochemical Benchmarking of Cyclopentathiophene Derivatives

With a computed XLogP3 of 3.9 and a favorable HBD/HBA balance of 2/3 [1], this compound is positioned near the upper limit of drug-like chemical space. It can serve as a benchmarking tool for solubility, permeability, and metabolic stability assays when compared to higher molecular weight or more lipophilic analogs in the cyclopentathiophene series.

Fragment-Based and Scaffold-Hopping Drug Discovery Initiatives

The 3-chlorobenzamido substituent introduces a defined halogen bond donor (C-Cl···X interaction) not present in des-chloro or methyl-substituted analogs. This structural feature is valuable for fragment-based screening libraries targeting halogen-binding pockets in kinases, GPCRs, or epigenetic targets, where the cyclopentathiophene core provides a rigid, three-dimensional scaffold.

Quote Request

Request a Quote for 2-(3-chlorobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.